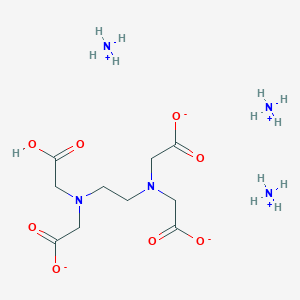
Triammonium hydrogen ethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium hydrogen ethylenediaminetetraacetate, also known as triammonium EDTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that can bind to metal ions, making it useful in various applications, including medical research, biochemistry, and environmental analysis.
Wirkmechanismus
Triammonium EDTA works by binding to metal ions, forming a complex that is soluble in water. This makes it easier to remove metal ions from solutions, which is useful in a variety of applications.
Biochemische Und Physiologische Effekte
Triammonium EDTA has no known biochemical or physiological effects in humans. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Triammonium hydrogen ethylenediaminetetraacetate EDTA in lab experiments include its ability to remove metal ions from solutions, which can improve the accuracy and reliability of experimental results. However, the compound can be expensive and difficult to obtain, which can limit its use in some applications.
Zukünftige Richtungen
There are many future directions for research involving Triammonium hydrogen ethylenediaminetetraacetate EDTA. One area of interest is its potential use in environmental analysis, where it could be used to remove heavy metals from contaminated water sources. Additionally, researchers are exploring the use of Triammonium hydrogen ethylenediaminetetraacetate EDTA in medical applications, such as drug delivery and cancer treatment. Overall, Triammonium hydrogen ethylenediaminetetraacetate EDTA is a versatile and useful compound with many potential applications in scientific research.
Synthesemethoden
Triammonium EDTA can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction produces a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Triammonium EDTA is commonly used in scientific research as a chelating agent to remove metal ions from solutions. This makes it useful in a variety of applications, including environmental analysis, food science, and medical research.
Eigenschaften
CAS-Nummer |
15934-01-7 |
|---|---|
Produktname |
Triammonium hydrogen ethylenediaminetetraacetate |
Molekularformel |
C10H25N5O8 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
triazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);3*1H3 |
InChI-Schlüssel |
XKWFRVVFRZYIFP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Andere CAS-Nummern |
15934-01-7 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
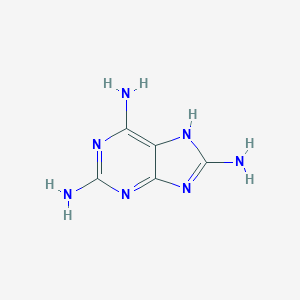
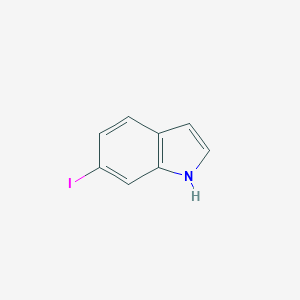
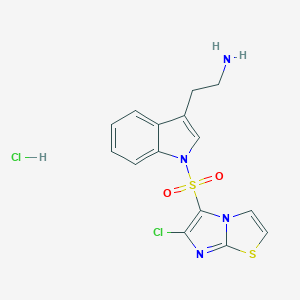
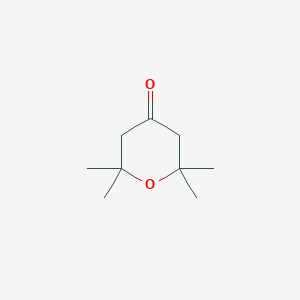

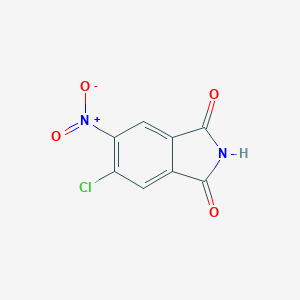
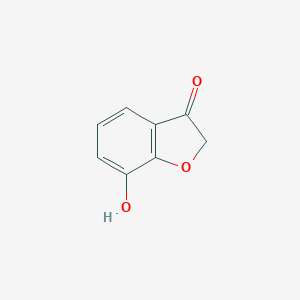
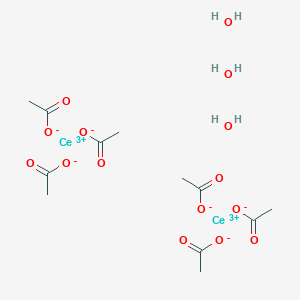
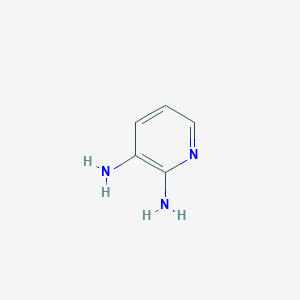
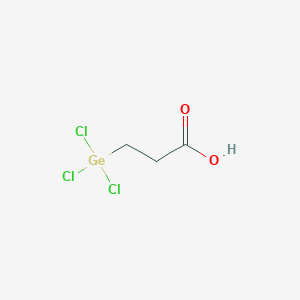
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
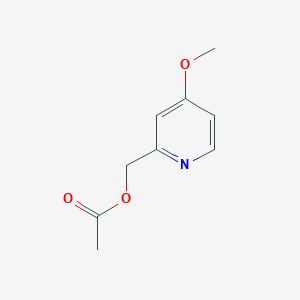
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)